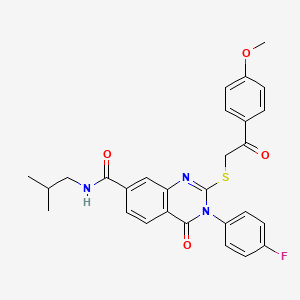
3-(4-fluorophenyl)-N-isobutyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with various substituents attached to the ring. These include a fluorophenyl group, an isobutyl group, a methoxyphenyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various substituents on the quinazoline ring. For example, the fluorine atom on the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its absorption and distribution in the body .科学的研究の応用
Synthesis and Antimicrobial Study
- Fluoroquinolone-based compounds, including those similar to the specified chemical, have been synthesized and tested for antimicrobial activities. These compounds, derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown potential in antifungal and antibacterial applications (Patel & Patel, 2010).
Antibacterial Activity 2. A study on 8-chloroquinolone derivatives revealed significant antibacterial properties against Gram-positive and Gram-negative bacteria. The structural activity relationship (SAR) indicated that certain substitutions enhance antibacterial activity, which might be relevant for the compound (Kuramoto et al., 2003).
Quinazolinone and 4-Thiazolidinone as Antimicrobial Agents 3. N-substituted quinazolinone and 4-thiazolidinone derivatives have been studied for their antimicrobial efficacy. These compounds showed promising in vitro activities against a range of bacteria and fungi (Desai, Dodiya, & Shihora, 2011).
Novel Quinolone Derivatives 4. Novel quinolone derivatives have been developed with enhanced antibacterial activities, particularly against Gram-positive organisms. The study provides insights into the structure-activity relationships of such compounds (Cooper et al., 1990).
Hybrid Quinazolinones and Thiazolidinone 5. Hybrid compounds containing fluorine, quinazolinone, and 4-thiazolidinone have been synthesized and evaluated for antimicrobial potency. The findings suggest potential use in developing antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Fluorophore Development 6. The development of novel fluorophores like 6-Methoxy-4-quinolone, which shows strong fluorescence in a wide pH range, suggests potential applications in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).
c-Met Kinase Inhibitors 7. Quinoline derivatives have been synthesized as c-Met kinase inhibitors, showing potential for antitumor activities. This might indicate a possible application in cancer research for the compound (Liu et al., 2014).
Gatifloxacin Derivatives 8. Gatifloxacin derivatives have been identified for potential anti-inflammatory properties, suggesting that similar fluoroquinolones might possess immunomodulatory effects (Sultana, Arayne, Naz, & Mesaik, 2013).
作用機序
特性
IUPAC Name |
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O4S/c1-17(2)15-30-26(34)19-6-13-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)37-16-25(33)18-4-11-22(36-3)12-5-18/h4-14,17H,15-16H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBYDWBBEZYLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-isobutyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

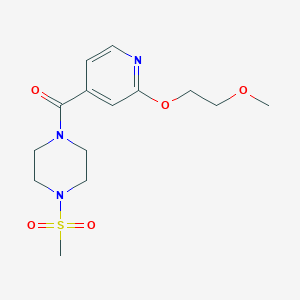
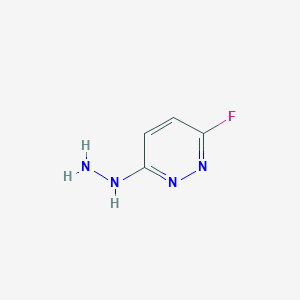
![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)
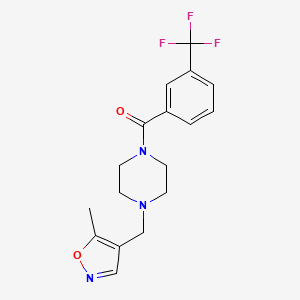
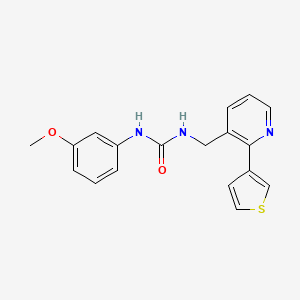
![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)
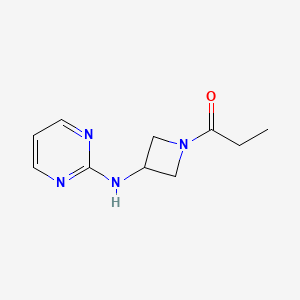
![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
